molecular formula C25H36N6O B4502972 4-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

4-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B4502972
M. Wt: 436.6 g/mol
InChI Key: RMPWIKWAJCFNOT-UHFFFAOYSA-N
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Description

4-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with piperazine and tert-butylbenzoyl groups

Scientific Research Applications

4-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as 2-methyl-4,6-dichloropyrimidine.

    Introduction of Piperazine Groups: The piperazine groups are introduced via nucleophilic substitution reactions. For instance, 1-methylpiperazine and 1-(4-tert-butylbenzoyl)piperazine can be reacted with the pyrimidine core under controlled conditions.

    Final Assembly: The final compound is obtained by coupling the intermediate products through additional substitution reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s structure allows it to fit into binding sites and modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is unique due to its specific combination of functional groups and the resulting chemical properties. Its structure allows for versatile interactions in both chemical reactions and biological systems, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4-tert-butylphenyl)-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N6O/c1-19-26-22(29-12-10-28(5)11-13-29)18-23(27-19)30-14-16-31(17-15-30)24(32)20-6-8-21(9-7-20)25(2,3)4/h6-9,18H,10-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPWIKWAJCFNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
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4-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
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4-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
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4-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
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4-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
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4-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

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